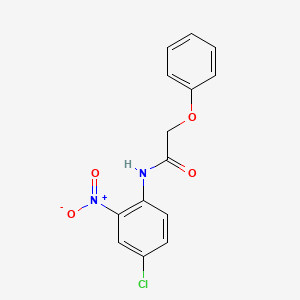![molecular formula C26H18N2O B5035504 2-amino-4-(4-biphenylyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5035504.png)
2-amino-4-(4-biphenylyl)-4H-benzo[h]chromene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-4-(4-biphenylyl)-4H-benzo[h]chromene-3-carbonitrile is a chemical compound that has attracted significant attention in scientific research. It is a member of the benzo[h]chromene family of compounds, which have been shown to have potential therapeutic applications.
作用機序
The mechanism of action of 2-amino-4-(4-biphenylyl)-4H-benzo[h]chromene-3-carbonitrile is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. Additionally, it has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-amino-4-(4-biphenylyl)-4H-benzo[h]chromene-3-carbonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, reduce inflammation in animal models, and have neuroprotective effects in animal models. Additionally, it has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One advantage of using 2-amino-4-(4-biphenylyl)-4H-benzo[h]chromene-3-carbonitrile in lab experiments is that it has been shown to have potential therapeutic applications in a variety of scientific research fields. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 2-amino-4-(4-biphenylyl)-4H-benzo[h]chromene-3-carbonitrile. One potential direction is to further investigate its anti-cancer properties, with a focus on identifying the specific pathways through which it inhibits cancer cell growth. Another potential direction is to investigate its potential as a treatment for neurodegenerative diseases, with a focus on identifying the specific neurotransmitters and pathways that are modulated by this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations for its use in therapeutic applications.
合成法
The synthesis of 2-amino-4-(4-biphenylyl)-4H-benzo[h]chromene-3-carbonitrile involves a multi-step process. The first step is the synthesis of 4-(4-biphenylyl)-4H-benzo[h]chromene-3-carbonitrile, which is achieved through a reaction between 4-biphenylcarbonitrile and 2-(2-hydroxyphenyl)benzothiazole. The second step involves the conversion of this compound to the final product, 2-amino-4-(4-biphenylyl)-4H-benzo[h]chromene-3-carbonitrile, through a reaction with ammonia.
科学的研究の応用
2-amino-4-(4-biphenylyl)-4H-benzo[h]chromene-3-carbonitrile has been shown to have potential therapeutic applications in a variety of scientific research fields. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models. It has also been studied for its potential as a treatment for neurodegenerative diseases, as it has been shown to have neuroprotective effects in animal models.
特性
IUPAC Name |
2-amino-4-(4-phenylphenyl)-4H-benzo[h]chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O/c27-16-23-24(20-12-10-18(11-13-20)17-6-2-1-3-7-17)22-15-14-19-8-4-5-9-21(19)25(22)29-26(23)28/h1-15,24H,28H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHROIMOZXFLFRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3C4=C(C5=CC=CC=C5C=C4)OC(=C3C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzyl-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B5035426.png)

![6-(4-bromobenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5035446.png)


![N-(diphenylmethyl)-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5035463.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5035472.png)

![3-methyl-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride](/img/structure/B5035481.png)
![ethyl N-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-N-methylglycinate](/img/structure/B5035488.png)

![3-butoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5035502.png)
![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5035525.png)